4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Overview
Description
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.31 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a butanethioamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide typically involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride with a suitable thiol reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide can be compared with other similar compounds, such as:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar isoindole structure but with different functional groups, leading to distinct chemical and biological properties.
4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This ester derivative has different solubility and reactivity compared to the thioamide compound.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10(17)6-3-7-14-11(15)8-4-1-2-5-9(8)12(14)16/h1-2,4-5H,3,6-7H2,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOSRRBZNPOFSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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